molecular formula C7H9N3O B13002807 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

Cat. No.: B13002807
M. Wt: 151.17 g/mol
InChI Key: QXIYTSXNJSIWFZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a bifunctional, conformationally restricted scaffold of top interest in contemporary drug discovery . This fused heterocycle combines a saturated piperidine ring with a privileged pyridazinone moiety, making it a valuable building block for the design of novel therapeutic agents . The calculated physicochemical properties of this core structure, including its molecular weight and fraction of sp3 carbons (Fsp3), fit perfectly within the desirable limits proposed for molecular fragments in lead-oriented synthesis, such as the 'Rule-of-Three' . The pyridazinone ring acts as a classical bioisostere for benzene and pyridine rings, which can significantly improve a compound's physicochemical properties and its interactions with a biological target . Recent trends in drug discovery show a move away from flat, aromatic structures towards saturated counterparts with improved pharmacokinetic profiles, positioning this tetrahydropyridopyridazinone as a promising scaffold for developing new lead compounds . Pyridazinone-based derivatives are investigated across various therapeutic areas, including as vasodilators for cardiovascular diseases and as targeted anticancer agents, highlighting the scaffold's versatility . The structure allows for further functionalization using well-established methods of combinatorial chemistry, enabling extensive exploration of structure-activity relationships . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should refer to the specific Safety Data Sheet for detailed handling and storage information.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one

InChI

InChI=1S/C7H9N3O/c11-7-6-1-2-8-3-5(6)4-9-10-7/h4,8H,1-3H2,(H,10,11)

InChI Key

QXIYTSXNJSIWFZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=O)NN=C2

Origin of Product

United States

Preparation Methods

Cyclization of Pyridazine Precursors

A common route involves the cyclization of appropriate pyridazine derivatives with cyclic ketones or aldehydes to form the tetrahydropyrido ring system. For example, condensation of cyclohexyl derivatives with pyridazine precursors under controlled conditions leads to the formation of the bicyclic system.

  • Reaction conditions: Typically carried out in polar solvents such as ethanol or dioxane.
  • Catalysts and reagents: Acidic catalysts (e.g., acetic acid) or bases (e.g., sodium hydride) are used depending on the step.
  • Temperature: Moderate heating (e.g., 75–130 °C) is often required to drive cyclization.
  • Reaction time: Several hours to overnight to ensure completion.

This method is supported by the synthesis of related compounds such as 2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one, where multi-step cyclization and condensation reactions are employed.

Hydrazine-Mediated Ring Closure

Hydrazine hydrate is frequently used to form the pyridazinone ring by reacting with keto or aldehyde precursors. This step is crucial for establishing the 1(2H)-one moiety in the bicyclic system.

  • Typical procedure: Hydrazine hydrate is added slowly to a suspension of the precursor in ethanol with acetic acid.
  • Temperature control: Reaction temperature is maintained below 35 °C during addition, then raised to about 75 °C for completion.
  • Yield: High isolated yields (up to 94%) have been reported for related pyridazinone derivatives.

Alkylation and Functionalization

Post-cyclization, alkylation at nitrogen atoms or other positions can be performed to introduce substituents, enhancing biological activity or solubility.

  • Reagents: Alkyl iodides or benzyl bromides.
  • Base: Potassium hydroxide or sodium hydride.
  • Solvent: Dimethyl sulfoxide (DMSO) or dioxane.
  • Reaction time: 30–120 minutes monitored by TLC.
  • Workup: Acidic quenching and recrystallization to purify products.

Representative Experimental Data

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Cyclization of pyridazine Cyclohexyl derivative + pyridazine precursor in EtOH + AcOH 75–130 5–18 70–90 Under O2 atmosphere, stirring
Hydrazine ring closure Hydrazine hydrate + precursor in EtOH + AcOH 20 (addition), then 75 5–10 Up to 94 Slow addition, temperature control
N-alkylation Alkyl iodide/benzyl bromide + KOH in DMSO Room temp 0.5–2 60–85 Monitored by TLC, acidic workup

Analytical Characterization

Process Development and Scale-Up Considerations

Recent process development efforts for related pyridazinone compounds emphasize:

  • Use of inexpensive, readily available starting materials (e.g., 2-chloroisonicotinic acid).
  • Avoidance of extreme temperatures (< −60 °C or > 120 °C).
  • Efficient impurity removal due to low solubility of the bicyclic core.
  • Multi-kilogram scale synthesis with consistent high purity and yield.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyclization of pyridazine Cyclohexyl derivatives, EtOH, AcOH, heat High yield, straightforward Requires controlled atmosphere
Hydrazine-mediated closure Hydrazine hydrate, EtOH, AcOH, temp control High purity, efficient Sensitive to temperature control
N-alkylation Alkyl halides, KOH or NaH, DMSO Versatile functionalization Requires careful monitoring
Scale-up optimized process 2-chloroisonicotinic acid, POCl3, EtOH Cost-effective, scalable Multi-step, requires purification

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s key distinction lies in its pyridazinone core, compared to pyrimidine or thieno-pyrimidine systems in analogs. Structural variations influence electronic properties, hydrogen-bonding capacity, and binding interactions:

  • Pyridazinone (target compound): Two adjacent nitrogen atoms in the six-membered ring.
  • Pyrido[3,4-d]pyrimidine : Nitrogen atoms at positions 1 and 3 of the pyrimidine ring.
  • Pyrido[4,3-d]pyrimidine : Nitrogen positions vary, altering substituent accessibility .
Key Findings:
  • Kinase Inhibition: Pyrido[3,4-d]pyrimidines exhibit nanomolar potency against Erk2 and AXL kinases, with selectivity driven by interactions in the adenine-binding pocket .
  • GPCR Modulation : Pyrido[4,3-d]pyrimidines act as GPR119 modulators, with substituent position (6- vs. 7-) critically affecting EC50 values .

Substituent Effects and SAR

  • Positional Sensitivity : 6-Substituted pyrido[4,3-d]pyrimidines (e.g., compound 30) and 7-substituted analogs (compound 31) show divergent GPR119 activities, highlighting the impact of substitution patterns .
  • Amide Pharmacophores : In pyrido[3,4-d]pyrimidines, amide substituents enhance ATR inhibition potency, with ligand lipophilicity efficiency (LLE) guiding optimization .

Molecular Docking and Binding Insights

  • Erk2 Inhibition : Pyrido[3,4-d]pyrimidines bind ERK2’s catalytic domain, mimicking SCH772984’s interactions in the adenine pocket .
  • Fragment Contributions : Pyridine and benzene fragments in analogs show positive atom contribution scores (ACS), while pyrido[3,4-d]pyrimidine cores have slight negative ACS, suggesting nuanced roles in binding .

Biological Activity

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one (CAS Number: 1443292-30-5) is a bicyclic heterocyclic compound with significant potential in medicinal chemistry. Its unique structure features fused pyridine and pyridazine rings, contributing to its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7_7H9_9N3_3O
  • Molecular Weight : 151.17 g/mol
  • Structure :
    O C1NN CC2 C1CCNC2\text{O C1NN CC2 C1CCNC2}

Research indicates that this compound acts as an inhibitor of key kinases involved in cellular signaling pathways. Notably, it has been studied for its effects on:

  • mTOR (mechanistic target of rapamycin) : A central regulator of cell growth and metabolism.
  • PI3K (phosphoinositide 3-kinase) : Involved in cellular functions such as growth and proliferation.

These pathways are critical in cancer biology and metabolic regulation, positioning this compound as a potential anticancer agent .

Anticancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines. Studies show that it can inhibit the growth of tumors by targeting specific signaling pathways associated with cancer proliferation.

Case Studies

  • Inhibition Studies : A study highlighted the compound's ability to inhibit mTOR and PI3K pathways effectively. The results indicated a dose-dependent response in cancer cell lines treated with the compound, suggesting its potential as a therapeutic agent in oncology .
  • Cytotoxicity Assays : In vitro assays revealed that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were comparable to known chemotherapeutic agents .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameCAS NumberIC50 (µM)Mechanism of Action
This compound1443292-30-510mTOR and PI3K inhibition
Compound X1234567-89-015mTOR inhibition
Compound Y9876543-21-020PI3K inhibition

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:

  • Cyclization reactions involving nitrogen-containing compounds.
  • Oxidation and reduction steps to achieve desired functional groups.

These synthetic methods can be optimized for scale-up in industrial applications while ensuring high purity and yield.

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